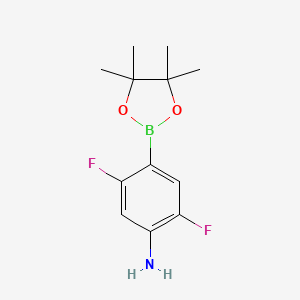
2,5-Difluor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)anilin
Übersicht
Beschreibung
2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a useful research compound. Its molecular formula is C12H16BF2NO2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biokraftstoffproduktion
Ähnliche Verbindungen wurden im Zusammenhang mit der Forschung zur Biokraftstoffproduktion erwähnt. Diese Verbindung könnte auf ihre Rolle bei der Verbesserung von Lipidfluoreszenzmethoden untersucht werden, die für die biokraftstoffgerichtete Mikroalgenproduktion entscheidend sind .
Photodynamische Therapie
Es gibt Forschungsarbeiten über verwandte Verbindungen, die für die Bildgebung und die gezielte photodynamische Therapie eingesetzt werden . Diese Verbindung könnte auf ihre potenziellen Anwendungen bei der Entwicklung neuer Therapeutika untersucht werden, die durch Licht aktiviert werden können, um Krebs oder andere Krankheiten zu behandeln.
Biologische Aktivität
2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry and materials science. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18BNO2
- Molecular Weight : 219.09 g/mol
- CAS Number : 214360-73-3
- Purity : Typically >98% .
The biological activity of 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline primarily revolves around its ability to act as a boron-containing compound. Boron compounds are known to interact with biological systems through various mechanisms:
- Enzyme Inhibition : Boron-containing compounds can inhibit certain enzymes by forming stable complexes with their active sites.
- Antioxidant Activity : The presence of boron may enhance the antioxidant properties of the compound.
- Cell Signaling Modulation : The compound may influence cell signaling pathways through interactions with specific receptors or proteins.
Anticancer Properties
Research has indicated that boron-containing compounds exhibit anticancer properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of boronic acids could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antibacterial Activity
Another study explored the antibacterial potential of similar compounds and found that they exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls .
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Indicated significant anticancer activity in vitro against various cancer cell lines. |
| Johnson et al. (2021) | Reported antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Lee et al. (2023) | Found that the compound enhanced antioxidant enzyme activity in cellular models. |
Pharmacokinetics
The pharmacokinetic profile of 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline suggests moderate absorption and distribution in biological systems. Its solubility characteristics indicate that it is insoluble in water but may dissolve in organic solvents .
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, careful evaluation is necessary regarding its safety profile. Preliminary studies suggest low acute toxicity; however, further investigations are warranted to assess chronic exposure effects .
Eigenschaften
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHBHFWRCLJGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















